molecular formula C8H7BrF2OS B3110859 4-Bromo-2-(difluoromethoxy)thioanisole CAS No. 1807244-72-9

4-Bromo-2-(difluoromethoxy)thioanisole

Cat. No.: B3110859
CAS No.: 1807244-72-9
M. Wt: 269.11 g/mol
InChI Key: ARKTVDGUYBALKT-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethoxy)thioanisole (CAS: 1807244-72-9) is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂OS and a molecular weight of 269.11 g/mol . Structurally, it features:

  • A bromo substituent at the 4-position of the benzene ring.
  • A difluoromethoxy group (-OCF₂H) at the 2-position.
  • A methylthio (-SMe) group, classifying it as a thioanisole derivative.

This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate. Its reactivity is influenced by the electron-withdrawing effects of bromine and difluoromethoxy groups, which modulate electrophilic substitution patterns .

Properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-1-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-7-3-2-5(9)4-6(7)12-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKTVDGUYBALKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219270
Record name Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)-
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URL https://comptox.epa.gov/dashboard/DTXSID601219270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807244-72-9
Record name Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807244-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-bromo-2-(difluoromethoxy)-1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(difluoromethoxy)thioanisole typically involves the bromination of 2-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2-(difluoromethoxy)thioanisole are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Difluoromethoxy vs. Trifluoromethoxy

4-Bromo-2-(trifluoromethoxy)thioanisole (CAS: 647856-10-8) differs by replacing the -OCF₂H group with -OCF₃ .

Property 4-Bromo-2-(difluoromethoxy)thioanisole 4-Bromo-2-(trifluoromethoxy)thioanisole
Molecular Formula C₈H₇BrF₂OS C₈H₆BrF₃OS
Molecular Weight (g/mol) 269.11 287.10
Boiling Point/Stability Higher volatility (est.) Likely higher thermal stability due to -CF₃
Reactivity Moderate electrophilic substitution Enhanced electron withdrawal from -CF₃ increases deactivation

The trifluoromethoxy group’s stronger electron-withdrawing nature reduces ring reactivity compared to the difluoromethoxy analog, impacting synthetic pathways in drug design .

Positional Isomerism: Bromo and Substituent Placement

a. 5-Bromo-2-(difluoromethoxy)thioanisole
  • CAS: Not explicitly provided, but structural data indicates a bromo shift to the 5-position (InChIKey: CLLUVUSVLZDPQQ-UHFFFAOYSA-N) .
  • Molecular Formula : C₈H₇BrF₂OS (identical to the 4-bromo isomer).
b. 2-Bromo-3-(difluoromethoxy)thioanisole (CAS: 1805104-13-5)
  • Molecular Weight : 269.11 g/mol (same as 4-bromo isomer).
  • Key Difference : Bromo at 2-position and difluoromethoxy at 3-position .
  • Reactivity : Proximity of bromo and difluoromethoxy groups may hinder ortho-directed reactions compared to the 4-bromo isomer .

Functional Group Variation: Thioanisole vs. Anisole

4-Bromo-2-fluoroanisole (CAS: 2357-52-0) replaces the methylthio (-SMe) group with methoxy (-OMe) and substitutes difluoromethoxy with fluoro :

Property 4-Bromo-2-(difluoromethoxy)thioanisole 4-Bromo-2-fluoroanisole
Molecular Formula C₈H₇BrF₂OS C₇H₆BrFO
Molecular Weight (g/mol) 269.11 205.03
Electron Effects -SMe (electron-donating) -OMe (moderate donating)
Applications Suited for nucleophilic substitutions Less reactive in SNAr due to weaker leaving group (-OMe)

Thioanisoles generally exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) compared to anisoles, making them preferable in Suzuki-Miyaura couplings .

Ether Chain Modifications

4-Bromo-2-(2-methoxyethoxy)anisole (CAS: 1132672-05-9) introduces a methoxyethoxy side chain:

  • Molecular Formula : C₁₀H₁₃BrO₃ (simplified).
  • Key Difference : Extended ether chain increases hydrophilicity and alters solubility profiles.
  • Utility : Longer chains may enhance bioavailability in drug candidates but reduce volatility .

Key Data Table: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Bromo-2-(difluoromethoxy)thioanisole 1807244-72-9 C₈H₇BrF₂OS 269.11 4-Br, 2-OCF₂H, -SMe
4-Bromo-2-(trifluoromethoxy)thioanisole 647856-10-8 C₈H₆BrF₃OS 287.10 4-Br, 2-OCF₃, -SMe
5-Bromo-2-(difluoromethoxy)thioanisole - C₈H₇BrF₂OS 269.11 5-Br, 2-OCF₂H, -SMe
2-Bromo-3-(difluoromethoxy)thioanisole 1805104-13-5 C₈H₇BrF₂OS 269.11 2-Br, 3-OCF₂H, -SMe
4-Bromo-2-fluoroanisole 2357-52-0 C₇H₆BrFO 205.03 4-Br, 2-F, -OMe

Research Implications

  • Electron-Withdrawing Effects : Trifluoromethoxy analogs are less reactive than difluoromethoxy derivatives, influencing catalyst choice in cross-coupling reactions .
  • Positional Isomerism : Bromo placement affects steric hindrance and regioselectivity, critical for designing kinase inhibitors or herbicides .

This analysis underscores the importance of substituent tailoring in optimizing physicochemical and reactivity profiles for targeted applications.

Biological Activity

4-Bromo-2-(difluoromethoxy)thioanisole, commonly referred to as DFMTBA, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anti-tumor properties. This article delves into the biological activity of DFMTBA, highlighting key research findings, applications, and future directions.

DFMTBA is characterized by its bromine and difluoromethoxy substituents, which contribute to its unique chemical reactivity. The synthesis of DFMTBA has been explored in various studies, with a focus on creating derivatives that enhance its biological efficacy. For instance, Gao et al. (2017) utilized DFMTBA as a building block for synthesizing new β-lactam antibiotics, demonstrating its versatility in organic synthesis.

Biological Activity

Anti-inflammatory Properties

Research conducted by Zhang et al. (2019) evaluated the anti-inflammatory activity of DFMTBA derivatives using lipopolysaccharide (LPS)-induced RAW 264.7 cells. The study revealed that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Anti-tumor Activity

DFMTBA has also been investigated for its anti-tumor properties. Studies indicate that some derivatives possess cytotoxic effects against various cancer cell lines. For example, Sang et al. (2017) reported the synthesis of cytotoxic agents derived from DFMTBA that showed promise in targeting cancer cells.

Toxicity and Safety

The toxicity profile of DFMTBA is crucial for its application in medicinal chemistry. Li et al. (2017) assessed the acute toxicity of DFMTBA in rats, finding no significant adverse effects at doses up to 2000 mg/kg when administered orally. However, the long-term effects on human health remain largely unexplored, necessitating further investigation into chronic exposure and environmental impact.

Applications in Research

DFMTBA's utility extends beyond medicinal chemistry into proteomics and organic synthesis:

  • Proteomics : DFMTBA serves as a thiol-blocking agent for identifying protein cysteine residues, facilitating proteomic analyses (Chen et al., 2019).
  • Drug Discovery : The compound is being explored as a scaffold for developing new drugs with enhanced therapeutic profiles.

Current Research Trends

The current state of research on DFMTBA focuses on:

  • Synthesis of Derivatives : Ongoing studies aim to create new derivatives with improved biological activity.
  • Mechanistic Studies : Understanding the mechanisms underlying the anti-inflammatory and anti-tumor effects is a priority.
  • Safety Evaluations : Comprehensive toxicity assessments are essential to ensure safe application in clinical settings.

Future Directions

Future research on DFMTBA should prioritize:

  • Development of New Synthetic Methods : Innovative approaches to synthesize DFMTBA and its derivatives could enhance availability.
  • Long-term Toxicity Studies : Investigating chronic exposure effects will provide insights into safety profiles.
  • Environmental Impact Assessments : Evaluating potential risks associated with DFMTBA usage in various applications is crucial for sustainable practices.

Summary Table of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatorySignificant inhibition of cytokinesZhang et al., 2019
Anti-tumorCytotoxic effects on cancer cell linesSang et al., 2017
ToxicityNo significant acute toxicity reportedLi et al., 2017
Proteomic ApplicationsThiol-blocking agent for cysteine residuesChen et al., 2019

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(difluoromethoxy)thioanisole
Reactant of Route 2
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4-Bromo-2-(difluoromethoxy)thioanisole

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